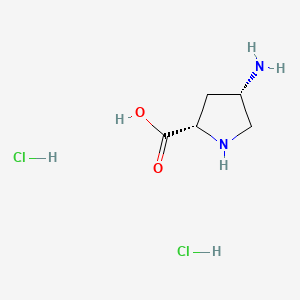

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride

Description

Properties

CAS No. |

16257-84-4 |

|---|---|

Molecular Formula |

C5H11ClN2O2 |

Molecular Weight |

166.60 g/mol |

IUPAC Name |

(2S,4S)-4-aminopyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2,6H2,(H,8,9);1H/t3-,4-;/m0./s1 |

InChI Key |

KFYHJLCLHXYOLW-MMALYQPHSA-N |

SMILES |

C1C(CNC1C(=O)O)N.Cl.Cl |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)N.Cl |

Canonical SMILES |

C1C(CNC1C(=O)O)N.Cl |

Synonyms |

(4S)-4-Amino-L-proline; 4-Amino-L-cis-proline Dihydrochloride; (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid Dihydrochloride |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride typically involves diastereoselective synthesis methods. One common approach is the use of commercially available starting materials to achieve high diastereoselectivity through chelation-controlled transition states during ring closure reactions . The reaction conditions often involve the use of zinc and magnesium enolates to facilitate the formation of the desired stereoisomer.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of precursor synthesis conditions to ensure high yield and purity. Adjusting the sequence of synthetic steps and optimizing reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl groups.

Reduction: This reaction can convert carbonyl groups to alcohols.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives .

Scientific Research Applications

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride has a wide range of scientific research applications:

Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Stereoisomers

(2R,4S)-4-Aminopyrrolidine-2-carboxylic Acid Dihydrochloride (CAS: 263407-17-6)

(2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid Dihydrochloride (CAS: 16257-89-9)

- Molecular Formula : C₅H₁₀N₂O₂·2HCl .

- Key Differences: The 4R configuration reverses the spatial orientation of the amino group, which may reduce catalytic efficiency in asymmetric synthesis compared to the (2S,4S) isomer .

Table 1: Stereoisomer Comparison

Comparison with Substituted Derivatives

(2S,4S)-4-(Dimethylamino)pyrrolidine-2-carboxylic Acid Dihydrochloride (4·2HCl)

- Key Differences: The dimethylamino substituent enhances basicity, making it more effective in acid-catalyzed reactions compared to the unsubstituted (2S,4S) compound . Synthesis: Derived from tert-butyl-protected precursors via alkaline hydrolysis .

(2S,4S)-4-(Trimethylammonium)pyrrolidine-2-carboxylic Acid Chloride Hydrochloride (6·2HCl)

Table 2: Substituted Derivatives Comparison

Comparison with Structurally Related Compounds

(2S)-2,5-Diaminopentanamide Dihydrochloride (CAS: 71697-89-7)

(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride (CAS: 1955474-62-0)

Biological Activity

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride, also known as 4-Amino-cis-L-proline dihydrochloride, is a chiral compound with significant biological activity. This article explores its mechanisms of action, applications in scientific research, and potential therapeutic uses.

Target Enzyme : The primary target of this compound is 6-oxocamphor hydrolase . The compound facilitates the cleavage of carbon-carbon bonds in the bicyclic beta-diketone 6-oxocamphor through a retro-Claisen reaction, leading to the formation of optically active products such as (2R,4S)-beta-campholinic acid.

Biochemical Pathways : This compound is involved in various metabolic pathways, particularly those related to organic compound metabolism. Its interactions with specific enzymes allow it to modulate biochemical reactions critical for cellular function.

Biological Activities

- Enzyme Mechanism Studies : It serves as a valuable tool in studying enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it an essential building block for synthesizing complex organic molecules.

- Antioxidant Activity : Related compounds exhibit antioxidant properties, suggesting potential applications in preventing oxidative stress-related diseases.

- Cytotoxicity : Preliminary studies indicate that this compound may have cytotoxic effects against certain cancer cell lines, indicating its potential role in cancer therapy.

Applications in Research

The compound has diverse applications across several fields:

- Chemistry : It is widely used as a chiral building block in organic synthesis.

- Biology : It aids in understanding enzyme mechanisms and protein interactions.

- Medicine : There are potential therapeutic applications, including its use as a precursor for radiolabeled compounds in imaging studies .

- Industry : It is utilized in pharmaceutical and agrochemical production due to its versatile chemical properties.

Case Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of compounds structurally similar to this compound against melanoma and prostate cancer cell lines. The results showed significant growth inhibition, with some derivatives demonstrating selective activity against specific cancer types. For instance:

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| 1b | Melanoma | 0.12 |

| 3id | Prostate | 10.9 |

These findings suggest that modifications to the compound's structure can enhance its selectivity and potency against cancer cells .

Case Study 2: Enzyme Interaction

Research on the interaction of this compound with various enzymes has revealed its potential as an inhibitor for specific targets involved in metabolic processes. This property can be exploited for therapeutic interventions aimed at diseases where these enzymes play a critical role .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (2S,4S)-4-aminopyrrolidine-2-carboxylic acid dihydrochloride, and what are their key intermediates?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, tert-butyl-protected intermediates like 1-tert-butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride are used to preserve stereochemistry during coupling reactions. Deprotection under acidic conditions (e.g., HCl) yields the dihydrochloride salt . Key steps include:

- Use of Boc (tert-butoxycarbonyl) groups to protect amines.

- Catalytic hydrogenation or enzymatic resolution to ensure (2S,4S) stereochemistry.

- Final purification via recrystallization or HPLC.

Q. How can the purity and stereochemical integrity of this compound be validated experimentally?

- Methodological Answer :

- HPLC with chiral columns : Separates enantiomers using mobile phases like hexane/isopropanol with chiral stationary phases (e.g., Chiralpak AD-H).

- NMR spectroscopy : Compare and spectra with reference data; coupling constants (e.g., ) confirm cis/trans configurations .

- Polarimetry : Specific rotation measurements validate enantiomeric excess (e.g., in water) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer :

- Temperature : Store at -20°C in airtight containers to prevent degradation.

- pH sensitivity : The dihydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline media.

- Light exposure : Protect from UV light to avoid racemization; amber vials are recommended .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing stereoisomers of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice parameters (e.g., space group P2) and hydrogen bonding patterns .

- Circular Dichroism (CD) : Correlates Cotton effects (e.g., positive peak at 220 nm) with (2S,4S) configuration .

- Cross-validation : Compare IR and MS data with computational models (e.g., DFT calculations for vibrational frequencies) .

Q. What strategies are effective for optimizing catalytic asymmetric synthesis of this compound on a multi-gram scale?

- Methodological Answer :

- Catalyst selection : Use Ru-BINAP complexes for hydrogenation of ketone intermediates (e.g., 4-ketopyrrolidine derivatives), achieving >90% enantiomeric excess .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve reaction rates and selectivity.

- Scale-up challenges : Address exothermicity via controlled addition of reducing agents (e.g., NaBH) and inline IR monitoring .

Q. How does the compound’s stereochemistry influence its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking : Simulate binding to active sites (e.g., proline-specific peptidases) using software like AutoDock Vina. The (2S,4S) configuration may enhance hydrogen bonding with catalytic residues (e.g., Asp194 in trypsin-like proteases) .

- Kinetic assays : Compare and values for stereoisomers in enzyme inhibition studies.

- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.